![molecular formula C18H21N3O2 B2927623 4-{[(6-cyclobutylpyrimidin-4-yl)amino]methyl}-3,4-dihydro-2H-1-benzopyran-4-ol CAS No. 2380175-64-2](/img/structure/B2927623.png)
4-{[(6-cyclobutylpyrimidin-4-yl)amino]methyl}-3,4-dihydro-2H-1-benzopyran-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[(6-cyclobutylpyrimidin-4-yl)amino]methyl}-3,4-dihydro-2H-1-benzopyran-4-ol is a complex organic compound that belongs to the class of benzopyrans This compound is characterized by its unique structure, which includes a cyclobutylpyrimidine moiety and a dihydrobenzopyran ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(6-cyclobutylpyrimidin-4-yl)amino]methyl}-3,4-dihydro-2H-1-benzopyran-4-ol typically involves multiple steps, starting with the preparation of the cyclobutylpyrimidine and benzopyran intermediates. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to ensure high yield and purity. This often includes the use of green chemistry principles, such as employing environmentally benign solvents and catalysts . The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry techniques may be employed to enhance efficiency and reduce waste.
化学反应分析
Types of Reactions
4-{[(6-cyclobutylpyrimidin-4-yl)amino]methyl}-3,4-dihydro-2H-1-benzopyran-4-ol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halides, amines
Electrophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds. Substitution reactions can lead to a variety of functionalized derivatives, depending on the nucleophile or electrophile employed .
科学研究应用
4-{[(6-cyclobutylpyrimidin-4-yl)amino]methyl}-3,4-dihydro-2H-1-benzopyran-4-ol has several scientific research applications, including:
作用机制
The mechanism of action of 4-{[(6-cyclobutylpyrimidin-4-yl)amino]methyl}-3,4-dihydro-2H-1-benzopyran-4-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
Some compounds similar to 4-{[(6-cyclobutylpyrimidin-4-yl)amino]methyl}-3,4-dihydro-2H-1-benzopyran-4-ol include:
Coumarins: These compounds share the benzopyran core structure and are known for their diverse biological activities.
Pyrazolo[3,4-d]pyrimidines: These compounds feature a pyrimidine ring and have been investigated for their potential as kinase inhibitors.
Uniqueness
What sets this compound apart is its unique combination of a cyclobutylpyrimidine moiety with a dihydrobenzopyran ring. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
属性
IUPAC Name |
4-[[(6-cyclobutylpyrimidin-4-yl)amino]methyl]-2,3-dihydrochromen-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c22-18(8-9-23-16-7-2-1-6-14(16)18)11-19-17-10-15(20-12-21-17)13-4-3-5-13/h1-2,6-7,10,12-13,22H,3-5,8-9,11H2,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCTABLMZJURRMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC(=NC=N2)NCC3(CCOC4=CC=CC=C43)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-methyl-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one](/img/structure/B2927542.png)
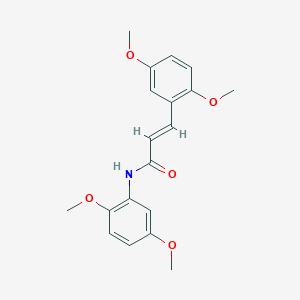

![2-Amino-2-[1-(trifluoromethyl)cyclobutyl]acetic acid;hydrochloride](/img/structure/B2927547.png)
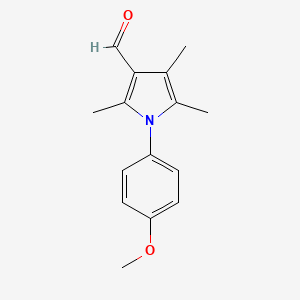
![2-{[3-(3-methoxyphenyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2927552.png)
![8-(2,3-dimethylphenyl)-1,6,7-trimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2927554.png)
![N-(4-acetylcyclohexa-2,4-dien-1-yl)-7-benzyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2927555.png)
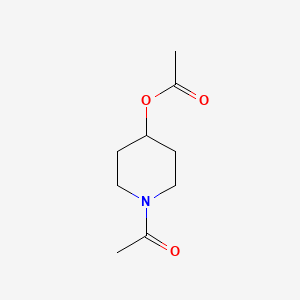
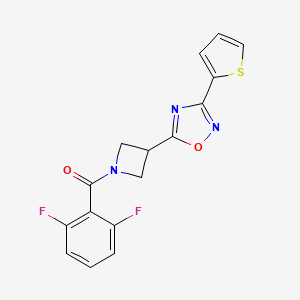
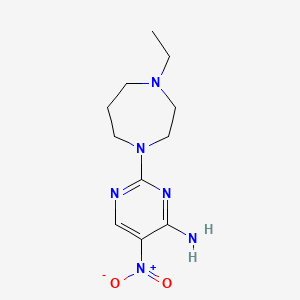
![8-(2-butoxyphenyl)-1,3,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2927560.png)
![2-(benzylsulfonyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide](/img/structure/B2927562.png)
![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(naphthalen-2-yloxy)ethanone](/img/structure/B2927563.png)
